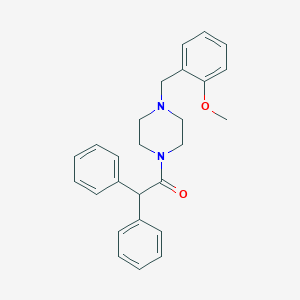![molecular formula C19H21N3O3 B249276 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone](/img/structure/B249276.png)
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone is a chemical compound that has gained significant importance in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MEAB and is synthesized using a specific method. In
Wirkmechanismus
The mechanism of action of MEAB is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. MEAB has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the production of pro-inflammatory cytokines. It also inhibits the activity of STAT3, a protein that is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
MEAB has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also inhibits the activity of certain enzymes, such as COX-2 and STAT3. MEAB has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MEAB in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using MEAB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of MEAB. One of the areas of research is the development of more efficient synthesis methods to increase the yield of MEAB. Another area of research is the investigation of the mechanism of action of MEAB, which is not fully understood. Further research is also needed to determine the optimal dosage and administration route of MEAB for therapeutic applications. Additionally, the potential side effects of MEAB need to be investigated to ensure its safety for human use.
Conclusion:
In conclusion, 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone is a chemical compound that has gained significant importance in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a potential candidate for the treatment of various diseases. MEAB has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the mechanism of action of MEAB and its potential therapeutic applications.
Synthesemethoden
The synthesis of MEAB involves the reaction of 1-(4-methoxyphenyl)ethanone with 2-aminomethyl-1-methylbenzimidazole in the presence of sodium hydride and 2-methoxyethyl chloride. The reaction takes place in anhydrous conditions and produces MEAB as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
MEAB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. MEAB has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been found to suppress the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Produktname |
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone |
|---|---|
Molekularformel |
C19H21N3O3 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
2-[2-(2-methoxyethylamino)benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C19H21N3O3/c1-24-12-11-20-19-21-16-5-3-4-6-17(16)22(19)13-18(23)14-7-9-15(25-2)10-8-14/h3-10H,11-13H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
PTAQUBHCSHJHTM-UHFFFAOYSA-N |
SMILES |
COCCNC1=NC2=CC=CC=C2N1CC(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
COCCNC1=NC2=CC=CC=C2N1CC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



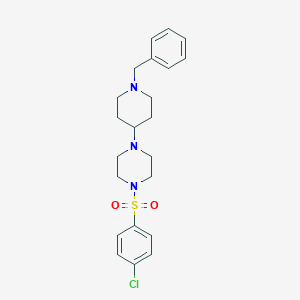
![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)
![(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249199.png)
![1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249200.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)
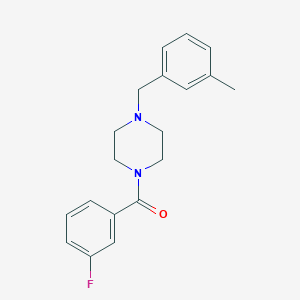
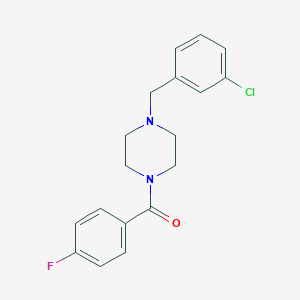
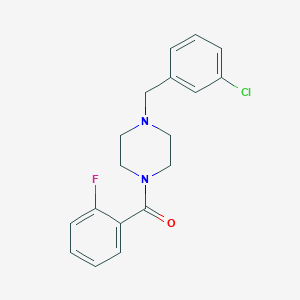
![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249208.png)

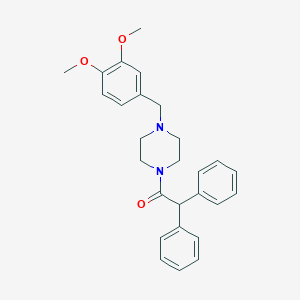
![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)

